N-(2-ethyl-6-methylphenyl)-2-(phenylsulfonyl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, with an additional substitution of an ethyl and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(2-ethyl-6-methylphenyl)acetamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(benzenesulfonyl)-N-(2-ethyl-6-methylphenyl)acetamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(benzenesulfonyl)-N-(2-ethyl-6-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethyl-6-methylphenyl)acetamide: Lacks the benzenesulfonyl group, resulting in different chemical properties and reactivity.
Benzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonamides but lacks the acetamide moiety.
Sulfanilamide: A simpler sulfonamide with a different substitution pattern on the aromatic ring.
Uniqueness
2-(benzenesulfonyl)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to the combination of the benzenesulfonyl and acetamide groups, along with the specific ethyl and methyl substitutions on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19NO3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3S/c1-3-14-9-7-8-13(2)17(14)18-16(19)12-22(20,21)15-10-5-4-6-11-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
DZHGZUBBKZJTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CS(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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